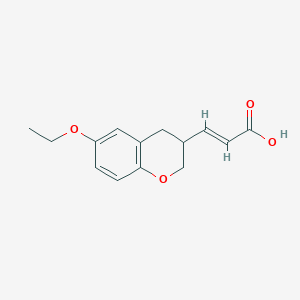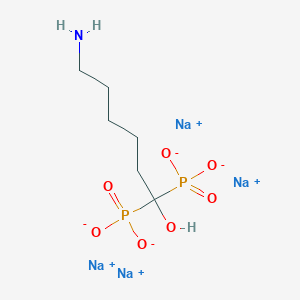
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the chromene derivative and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromene derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with similar chromene and acrylic acid moieties.
Ferulic Acid: Contains an acrylic acid moiety and is known for its antioxidant properties.
Uniqueness
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-6,8,10H,2,7,9H2,1H3,(H,15,16)/b6-3+ |
Clave InChI |
PIXSCANZRWFARH-ZZXKWVIFSA-N |
SMILES isomérico |
CCOC1=CC2=C(C=C1)OCC(C2)/C=C/C(=O)O |
SMILES canónico |
CCOC1=CC2=C(C=C1)OCC(C2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)



![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)




